molecular formula C11H14N4O2 B1475735 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one CAS No. 2098058-74-1

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Cat. No. B1475735
CAS RN: 2098058-74-1
M. Wt: 234.25 g/mol
InChI Key: AAKXLGKVVZYXAR-UHFFFAOYSA-N
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Description

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a novel compound synthesized from a combination of two chemical compounds, namely 5-(2-aminoethyl)-1,2,4-oxadiazole and 1-ethylpyridin-2(1H)-one. It is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Antimicrobial Studies

A study presented the synthesis of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, demonstrating their potent to weak antimicrobial activity against various bacteria and fungi. Compounds within this series showed significant inhibition, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Gaonkar, Rai, & Prabhuswamy, 2006).

Chemical Stability and Boulton–Katritzky Rearrangement

Another study investigated the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, focusing on their reactivity and the Boulton–Katritzky rearrangement, which produces planar pyrazolines and pyrazoles. This research elucidated the conditions under which these rearrangements occur, contributing to the understanding of the chemical properties of oxadiazole derivatives (Kayukova et al., 2018).

Novel Routes to Oxadiazoles and Related Compounds

Research on the synthesis of 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines has shown the potential for creating diverse compounds with potentially useful biological or chemical properties. These studies demonstrate the versatility of oxadiazole derivatives in synthesizing novel compounds (Elnagdi et al., 1988).

Antileishmanial Activity and Theoretical Calculations

A study on 4-amino-1,2,4-triazole derivatives, including 1,3,4-oxadiazole derivatives, highlighted their antileishmanial activity. Theoretical calculations using Density Functional Theory (DFT) supported the experimental findings, suggesting that such compounds can be potent against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).

Antitubercular Properties via Boulton-Katritzky Rearrangement

Research on the rearrangement of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles into spiropyrazolinium compounds revealed their potential antitubercular properties. This study provided insights into the biological activities of rearranged oxadiazole derivatives, suggesting their utility in developing antitubercular agents (Kayukova et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is the Serotonin Receptor (SR) . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

The compound interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to the receptor and activates it, which then triggers a series of events in the cell. The activation of the 5-HT2A and 5-HT2C receptors that project from the pontine raphe nucleus to the amygdala and the marginal limbic cortex can cause acute psychomotor agitation, panic, and anxiety attacks .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the Tryptophan metabolism and the Biosynthesis of alkaloids derived from the shikimate pathway . These pathways are crucial for the production of serotonin and other important biological compounds .

Pharmacokinetics

Similar compounds are known to be quickly metabolized by the body to generate bioactive compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the serotonin receptors. Activation of these receptors can lead to changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences . It can also lead to side reactions such as nausea and panic attacks .

properties

IUPAC Name

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKXLGKVVZYXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 2
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 4
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 5
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 6
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

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